3-bromo-4-ethoxy-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]benzamide
Overview
Description
3-bromo-4-ethoxy-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Ethoxylation: Substitution of an ethoxy group.
Amidation: Formation of the benzamide core.
Thiocarbamoylation: Introduction of the thiocarbamoyl group.
Cyclization: Formation of the isoindole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and thiocarbamoyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and ethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium ethoxide and bromine are employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-bromo-4-ethoxy-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The isoindole ring may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-ethoxybenzamide: Lacks the isoindole and thiocarbamoyl groups, making it less complex.
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]benzamide: Similar but without the bromine and ethoxy groups.
Uniqueness
3-bromo-4-ethoxy-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-bromo-4-ethoxy-N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4S/c1-3-27-15-7-4-10(8-14(15)20)16(24)22-19(28)21-11-5-6-12-13(9-11)18(26)23(2)17(12)25/h4-9H,3H2,1-2H3,(H2,21,22,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHKWKCWFRRSRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)N(C3=O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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